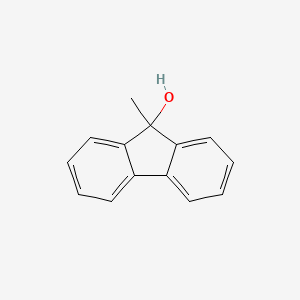

9-Methyl-9h-fluoren-9-ol

Description

The exact mass of the compound 9-Methyl-9h-fluoren-9-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43529. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Methyl-9h-fluoren-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methyl-9h-fluoren-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXJQEIJNHMYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212446 | |

| Record name | 9-Hydroxy-9-methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-22-4 | |

| Record name | 9-Hydroxy-9-methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6311-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydroxy-9-methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-9H-FLUOREN-9-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXY-9-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L78CRM68DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Methyl-9H-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-9H-fluoren-9-ol is an aromatic organic compound belonging to the fluorenol family. Its rigid, planar fluorene backbone, combined with the presence of a hydroxyl group and a methyl group at the C9 position, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the fundamental characteristics of 9-Methyl-9H-fluoren-9-ol, including its physicochemical properties, synthesis, and potential applications, with a focus on providing detailed experimental protocols and data for the scientific community.

Core Properties

The basic chemical and physical properties of 9-Methyl-9H-fluoren-9-ol are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O | [1][2] |

| Molecular Weight | 196.25 g/mol | [1] |

| CAS Number | 6311-22-4 | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥95-98% | [1][3] |

| Melting Point | Not explicitly available in the searched results. | |

| Boiling Point | Not explicitly available in the searched results. | |

| Solubility | Not explicitly available in the searched results. |

Synthesis

A common and effective method for the synthesis of 9-Methyl-9H-fluoren-9-ol is the Grignard reaction, utilizing 9-fluorenone as the starting material and a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

9-Fluorenone

-

Methylmagnesium bromide (solution in a suitable solvent like diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-fluorenone in anhydrous diethyl ether or THF.

-

Addition of Grignard Reagent: Cool the solution in an ice bath. Slowly add the methylmagnesium bromide solution from a dropping funnel with continuous stirring. An exothermic reaction will occur.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the reaction mixture with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or THF.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude 9-Methyl-9H-fluoren-9-ol can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

References

Elucidation of the Chemical Structure of 9-Methyl-9H-fluoren-9-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 9-Methyl-9H-fluoren-9-ol, a fluorene derivative of interest in medicinal chemistry and materials science. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and the spectroscopic data that confirm its structure.

Chemical and Physical Properties

9-Methyl-9H-fluoren-9-ol is a tertiary alcohol derivative of fluorene. The introduction of a methyl group at the C9 position significantly influences its chemical properties compared to the parent compound, 9H-fluoren-9-ol. A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 9-Methyl-9H-fluoren-9-ol | |

| Synonyms | 9-Hydroxy-9-methylfluorene | [1] |

| CAS Number | 6311-22-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O | [1][2][3] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically available at ≥98% | [4] |

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons. The aromatic protons of the fluorene backbone will appear as a series of multiplets in the aromatic region of the spectrum. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will be distinguished by a quaternary carbon signal corresponding to the C9 position, shifted downfield due to the attachment of the hydroxyl and methyl groups. The methyl carbon will appear as a signal in the aliphatic region. The aromatic carbons will produce a set of signals in the aromatic region.

Specific, experimentally-derived NMR data for 9-Methyl-9H-fluoren-9-ol is not consistently available in the public literature. Researchers are advised to acquire and interpret their own NMR data for unambiguous characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Methyl-9H-fluoren-9-ol is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A free FTIR spectrum is noted as being available on SpectraBase, which would provide experimental data.[5] The expected peaks are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600 - 3200 | Broad band, indicative of the alcohol |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Sharp peaks |

| C-H Stretch (Aliphatic) | ~3000 - 2850 | Sharp peaks from the methyl group |

| C=C Stretch (Aromatic) | ~1600 and ~1450 | Characteristic of the fluorene backbone |

| C-O Stretch | ~1200 - 1000 | Strong band for the tertiary alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 9-Methyl-9H-fluoren-9-ol, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (196.25). A GC-MS spectrum is also noted as available on SpectraBase.[5]

Experimental Protocols

The synthesis and characterization of 9-Methyl-9H-fluoren-9-ol can be achieved through established organic chemistry methodologies.

Synthesis of 9-Methyl-9H-fluoren-9-ol via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this case, 9-fluorenone is treated with a methyl Grignard reagent, such as methylmagnesium bromide.

Materials:

-

9-Fluorenone

-

Methylmagnesium bromide (or methyl iodide and magnesium turnings for in situ preparation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 9-fluorenone in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of 9-fluorenone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 9-Methyl-9H-fluoren-9-ol by recrystallization or column chromatography.

Characterization Workflow

The synthesized product should be characterized to confirm its identity and purity.

Chemical Structure Diagram

The chemical structure of 9-Methyl-9H-fluoren-9-ol is depicted below, illustrating the fluorene backbone with a methyl and a hydroxyl group attached to the 9-position.

Conclusion

The structural elucidation of 9-Methyl-9H-fluoren-9-ol is readily achievable through standard synthetic and spectroscopic methods. The Grignard reaction of 9-fluorenone with a methyl Grignard reagent provides a reliable route to the compound. Subsequent characterization by NMR, IR, and mass spectrometry, in conjunction with purity analysis, can provide definitive confirmation of the chemical structure. This guide provides the foundational information for researchers to synthesize and confidently identify 9-Methyl-9H-fluoren-9-ol for further investigation in their respective fields.

References

- 1. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Fluorenone synthesis [organic-chemistry.org]

- 4. 9-Fluorenol(1689-64-1) IR Spectrum [chemicalbook.com]

- 5. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 9-Methyl-9h-fluoren-9-ol

This technical guide provides a comprehensive overview of 9-Methyl-9h-fluoren-9-ol, intended for researchers, scientists, and drug development professionals. The document covers the compound's discovery and history, its physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis.

Introduction and Historical Context

9-Methyl-9h-fluoren-9-ol is a tertiary alcohol derivative of fluorene. While the specific historical record of its initial discovery is not well-documented in readily available literature, its synthesis is intrinsically linked to the development of the Grignard reaction in the early 20th century. Discovered by Victor Grignard in 1900, this reaction provided a robust method for forming carbon-carbon bonds, including the synthesis of tertiary alcohols from ketones.

The parent compound, 9-fluorenol, was known prior to this, and its synthesis often involved the reduction of 9-fluorenone. The logical extension of this chemistry, following the advent of Grignard's work, would have been the addition of organometallic reagents like methylmagnesium halides to 9-fluorenone to produce 9-Methyl-9h-fluoren-9-ol. It is highly probable that the first synthesis of this compound was achieved in the early 1900s by a chemist exploring the scope of the then-new Grignard reaction on various ketones, including 9-fluorenone.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 9-Methyl-9h-fluoren-9-ol.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6311-22-4 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ~98% (typical commercial) | [1] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source |

| FTIR | Data available, specific peaks not detailed in search results. | [3] |

| Mass Spectrometry (GC-MS) | Data available, fragmentation pattern not detailed in search results. | [3] |

| ¹H NMR | Data available from suppliers, specific shifts not detailed in search results. | [4] |

| ¹³C NMR | Data available from suppliers, specific shifts not detailed in search results. | [4] |

Experimental Protocols

The primary method for the synthesis of 9-Methyl-9h-fluoren-9-ol is the Grignard reaction, starting from 9-fluorenone and a methylating Grignard reagent.

Synthesis of 9-Methyl-9h-fluoren-9-ol via Grignard Reaction

Objective: To synthesize 9-Methyl-9h-fluoren-9-ol from 9-fluorenone and methylmagnesium bromide.

Materials:

-

9-fluorenone

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: A solution of 9-fluorenone in anhydrous diethyl ether or THF is placed in the round-bottom flask. The flask is cooled in an ice bath.

-

Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution of 9-fluorenone. The addition rate is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 9-Methyl-9h-fluoren-9-ol.

Visualizations

Synthesis of 9-Methyl-9h-fluoren-9-ol

Caption: Reaction scheme for the synthesis of 9-Methyl-9h-fluoren-9-ol.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to 9-Methyl-9h-fluoren-9-ol (CAS: 6311-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyl-9h-fluoren-9-ol, with the CAS number 6311-22-4, is a tertiary alcohol derivative of fluorene. While direct and extensive research on this specific compound is limited, its structural similarity to the more studied 9-fluorenol suggests potential applications in neuropharmacology and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a hypothesized mechanism of action based on available data and the pharmacology of related fluorenol compounds. Detailed experimental protocols, data tables, and diagrams are included to facilitate further research and development.

Chemical and Physical Properties

9-Methyl-9h-fluoren-9-ol is a solid organic compound.[1] Its core structure consists of a fluorene backbone with a methyl and a hydroxyl group attached to the C9 position.[2] The addition of the methyl group, as compared to the parent compound 9-fluorenol, is expected to alter its lipophilicity and steric profile, which could influence its biological activity and physical properties.

| Property | Value | Reference |

| CAS Number | 6311-22-4 | [3] |

| Molecular Formula | C₁₄H₁₂O | [2][3] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [3] |

| IUPAC Name | 9-methyl-9H-fluoren-9-ol | [2] |

| Synonyms | 9-Hydroxy-9-methylfluorene, 9-MF-OH | [2] |

Synthesis

Proposed Synthetic Pathway: Grignard Reaction

The synthesis of 9-Methyl-9h-fluoren-9-ol can be achieved via the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to 9-fluorenone.

Caption: Proposed synthesis of 9-Methyl-9h-fluoren-9-ol via Grignard reaction.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established methods for the synthesis of similar fluorenol derivatives.[6][7]

Materials:

-

9-Fluorenone

-

Methylmagnesium bromide (or methylmagnesium iodide) solution in diethyl ether or THF

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried. The apparatus is then maintained under a positive pressure of an inert gas (nitrogen or argon).

-

Reactant Preparation: 9-Fluorenone is dissolved in a minimal amount of anhydrous diethyl ether or THF in the reaction flask.

-

Grignard Addition: The methylmagnesium bromide solution is added to the dropping funnel and then added dropwise to the stirred solution of 9-fluorenone at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are then washed with brine.

-

Drying and Solvent Removal: The combined organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 9-Methyl-9h-fluoren-9-ol can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl group and the overall molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.[8]

-

Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound.[8]

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Pharmacological Activity and Mechanism of Action

Direct pharmacological studies on 9-Methyl-9h-fluoren-9-ol are not available in the current literature. However, significant insights can be drawn from its structural analog, 9-fluorenol (also known as hydrafinil).

Dopamine Reuptake Inhibition

9-Fluorenol is a weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM.[9][10] This is notably weaker than the wakefulness-promoting agent modafinil (IC₅₀ = 3.70 µM).[9] Dopamine reuptake inhibitors block the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft.[11][12] This blockage leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Caption: Hypothesized mechanism of 9-Methyl-9h-fluoren-9-ol as a dopamine reuptake inhibitor.

It is plausible that 9-Methyl-9h-fluoren-9-ol also acts as a dopamine reuptake inhibitor. The presence of the methyl group at the 9-position could influence its binding affinity for the dopamine transporter compared to 9-fluorenol. Structure-activity relationship studies of other dopamine reuptake inhibitors suggest that the size and lipophilicity of substituents can significantly impact potency.[13][14]

Eugeroic (Wakefulness-Promoting) Effects

A study by Cephalon on a derivative of modafinil identified 9-fluorenol as an active metabolite responsible for its eugeroic effects.[9] In mice, 9-fluorenol was found to be 39% more effective than modafinil at promoting wakefulness over a 4-hour period.[15] Given this, 9-Methyl-9h-fluoren-9-ol warrants investigation for similar wakefulness-promoting properties.

Toxicology and Safety

There is no specific toxicological data available for 9-Methyl-9h-fluoren-9-ol. For the related compound, 9-fluorenol, it is known to be toxic to aquatic organisms.[9] Its toxicity and carcinogenicity in humans are unknown.[9] Standard laboratory safety precautions should be taken when handling 9-Methyl-9h-fluoren-9-ol, including the use of personal protective equipment.

Applications and Future Research

The potential applications of 9-Methyl-9h-fluoren-9-ol are largely unexplored but can be inferred from its chemical class.

-

Drug Development: As a potential dopamine reuptake inhibitor, it could be a lead compound for the development of novel treatments for conditions such as ADHD, narcolepsy, and depression. Further investigation into its selectivity for different monoamine transporters is warranted.

-

Materials Science: Fluorene derivatives are known for their use in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific properties of 9-Methyl-9h-fluoren-9-ol in this context could be a subject of future research.

Conclusion

9-Methyl-9h-fluoren-9-ol is a fluorene derivative with potential for applications in neuropharmacology and materials science. While direct research is sparse, this guide provides a foundational understanding based on its chemical properties and the known activities of its close analog, 9-fluorenol. The proposed synthesis protocol and hypothesized mechanism of action offer a starting point for further investigation into this promising compound. Rigorous experimental validation is necessary to fully elucidate its pharmacological and material properties.

References

- 1. 9-methyl-9H-fluoren-9-ol [sytracks.com]

- 2. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. chem.iastate.edu [chem.iastate.edu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Fluorenol - Wikipedia [en.wikipedia.org]

- 10. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 12. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Dopamine- and Norepinephrine-Uptake Inhibitors [jstage.jst.go.jp]

- 15. caymanchem.com [caymanchem.com]

9-Methyl-9h-fluoren-9-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a plausible synthetic route for 9-Methyl-9H-fluoren-9-ol, a fluorene derivative of interest in organic synthesis and medicinal chemistry.

Core Compound Data

The fundamental molecular properties of 9-Methyl-9H-fluoren-9-ol are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₂O | [1][2][3] |

| Molecular Weight | 196.25 g/mol | [1][2][3] |

| CAS Number | 6311-22-4 | [1][2] |

| IUPAC Name | 9-methyl-9H-fluoren-9-ol | [2] |

| Synonyms | 9-Hydroxy-9-methyl-9H-fluorene, 9-methylfluoren-9-ol | [2][4] |

Experimental Protocols

The following sections detail a representative experimental protocol for the synthesis and characterization of 9-Methyl-9H-fluoren-9-ol. The primary synthetic route described is the Grignard reaction, a classic and reliable method for the formation of tertiary alcohols from ketones.

Synthesis: Grignard Reaction of 9-Fluorenone

This protocol outlines the synthesis of 9-Methyl-9H-fluoren-9-ol via the addition of a methyl Grignard reagent to 9-fluorenone.

Materials:

-

9-Fluorenone

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous ammonium chloride (NH₄Cl) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

-

Standard reflux and extraction glassware (dried)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by a color change and gentle reflux) and then the remaining methyl iodide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.

-

Reaction with 9-Fluorenone: A solution of 9-fluorenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield pure 9-Methyl-9H-fluoren-9-ol.

Characterization

The identity and purity of the synthesized 9-Methyl-9H-fluoren-9-ol can be confirmed by the following methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet) and the aromatic protons of the fluorenyl group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon at the 9-position, the methyl carbon, and the distinct aromatic carbons.

2. Mass Spectrometry (MS):

-

LC-MS or GC-MS can be used to determine the molecular weight of the compound, confirming the presence of the molecular ion peak corresponding to its molecular weight (196.25 g/mol ).

3. Melting Point Analysis:

-

The melting point of the purified product is measured and compared to the literature value. A sharp melting point range indicates high purity.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for 9-Methyl-9H-fluoren-9-ol.

Caption: Workflow for the synthesis and analysis of 9-Methyl-9H-fluoren-9-ol.

References

Spectroscopic Analysis of 9-Methyl-9h-fluoren-9-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 9-Methyl-9h-fluoren-9-ol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for 9-Methyl-9h-fluoren-9-ol. These predictions are based on the chemical structure and typical spectroscopic values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | d | 2H | Aromatic (H2, H7) |

| ~7.3 - 7.4 | t | 2H | Aromatic (H3, H6) |

| ~7.2 - 7.3 | t | 2H | Aromatic (H4, H5) |

| ~7.1 - 7.2 | d | 2H | Aromatic (H1, H8) |

| ~2.2 - 2.3 | s | 1H | Hydroxyl (-OH) |

| ~1.6 - 1.7 | s | 3H | Methyl (-CH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~148 - 150 | Quaternary | C4a, C4b |

| ~139 - 141 | Quaternary | C8a, C9a |

| ~128 - 130 | Tertiary | C2, C7 |

| ~127 - 129 | Tertiary | C3, C6 |

| ~124 - 126 | Tertiary | C4, C5 |

| ~119 - 121 | Tertiary | C1, C8 |

| ~75 - 77 | Quaternary | C9 |

| ~28 - 30 | Primary | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, 1450 | Strong | C=C stretch (aromatic ring) |

| ~1150 - 1000 | Strong | C-O stretch (tertiary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | High | [M - CH₃]⁺ |

| 165 | High | [M - CH₃ - O]⁺ or [M - H₂O - CH₃]⁺ |

| 152 | Moderate | [M - CH₃ - OH - H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 9-Methyl-9h-fluoren-9-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

-

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for routine analysis are typically sufficient.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solid samples.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 9-Methyl-9h-fluoren-9-ol in a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2][3]

-

Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[2]

-

Background Spectrum: Run a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[2]

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

This protocol outlines a general procedure for electron ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).[4]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[4]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[4]

-

Detection: The separated ions are detected, and their abundance is recorded.[4]

-

Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 9-Methyl-9h-fluoren-9-ol.

Caption: Logical workflow for the spectroscopic analysis of 9-Methyl-9h-fluoren-9-ol.

References

In-Depth Technical Guide: ¹H NMR Spectrum of 9-Methyl-9H-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 9-Methyl-9H-fluoren-9-ol. Due to the limited availability of experimental spectral data in public databases, this guide utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and characterization of this compound.

Introduction to 9-Methyl-9H-fluoren-9-ol

9-Methyl-9H-fluoren-9-ol is a tertiary alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a methyl group and a hydroxyl group at the C9 position significantly influences the electronic environment of the protons, leading to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the synthesis of the compound and for its application in various research and development contexts, including as a building block in medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 9-Methyl-9H-fluoren-9-ol. The prediction was performed using computational algorithms that analyze the molecule's topology and electronic structure to estimate chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4, H-5 | 7.68 | Doublet (d) | 2H |

| H-1, H-8 | 7.55 | Doublet (d) | 2H |

| H-3, H-6 | 7.37 | Triplet (t) | 2H |

| H-2, H-7 | 7.23 | Triplet (t) | 2H |

| -OH | 2.15 | Singlet (s) | 1H |

| -CH₃ | 1.65 | Singlet (s) | 3H |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The solvent is typically deuterated chloroform (CDCl₃).

Experimental Protocol for ¹H NMR Spectroscopy

While the data presented is predictive, the following outlines a general experimental protocol for acquiring the ¹H NMR spectrum of 9-Methyl-9H-fluoren-9-ol.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 9-Methyl-9H-fluoren-9-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

3. Data Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally adequate.

-

Acquisition Time (AQ): Typically 3-4 seconds.

-

Spectral Width (SW): A spectral width of 0-12 ppm is appropriate for most organic compounds.

-

Pulse Angle: A 30° to 45° pulse angle is often used to ensure full relaxation between scans.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the chemical structure of 9-Methyl-9H-fluoren-9-ol and the logical relationship between its distinct proton environments and their corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of proton environments in 9-Methyl-9H-fluoren-9-ol with their predicted ¹H NMR signals.

In-Depth Technical Guide to the ¹³C NMR Analysis of 9-Methyl-9H-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 9-Methyl-9H-fluoren-9-ol. Due to the limited availability of public experimental ¹³C NMR data for this specific compound, this document presents a predictive analysis based on the known spectrum of the parent compound, 9H-fluoren-9-ol, and established principles of NMR spectroscopy. It also includes a detailed, generalized experimental protocol for acquiring such data.

Predicted ¹³C NMR Spectral Data

The introduction of a methyl group at the C-9 position of the fluorenol backbone is expected to induce notable shifts in the ¹³C NMR spectrum. The most significant change will be the downfield shift of the C-9 carbon due to the substituent effect. The chemical shifts of the aromatic carbons are also anticipated to be subtly affected.

The following table summarizes the reported ¹³C NMR chemical shifts for 9H-fluoren-9-ol in CDCl₃ and provides a predicted range for the corresponding signals in 9-Methyl-9H-fluoren-9-ol.

| Carbon Atom | 9H-fluoren-9-ol Chemical Shift (ppm) | Predicted 9-Methyl-9H-fluoren-9-ol Chemical Shift (ppm) |

| C-9 | 75.20 | 78 - 82 |

| C-1, C-8 | 127.79 | 127 - 129 |

| C-4, C-5 | 129.03 | 128 - 130 |

| C-2, C-7 | Not specified | 120 - 126 (typical for fluorene aromatic) |

| C-3, C-6 | Not specified | 125 - 130 (typical for fluorene aromatic) |

| C-4a, C-4b | 140.01 | 139 - 141 |

| C-8a, C-9a | 145.70 | 144 - 147 |

| 9-CH₃ | - | 25 - 30 |

Note: The assignments for the aromatic carbons of 9H-fluoren-9-ol are not fully specified in the available data. The predicted shifts for 9-Methyl-9H-fluoren-9-ol are estimates based on typical substituent effects.

Molecular Structure and Numbering

The diagram below illustrates the chemical structure of 9-Methyl-9H-fluoren-9-ol with the standard IUPAC numbering system used for the assignment of NMR signals.

Caption: Structure of 9-Methyl-9H-fluoren-9-ol with carbon numbering.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of 9-Methyl-9H-fluoren-9-ol.

Table of Experimental Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz (or higher for better resolution) |

| Solvent | CDCl₃ (Deuterated Chloroform) |

| Concentration | 10-20 mg/mL |

| Temperature | 298 K (25 °C) |

| Acquisition Mode | Proton-decoupled |

| Pulse Sequence | zgpg30 (or similar standard 1D sequence) |

| Relaxation Delay (d1) | 2 seconds |

| Number of Scans (ns) | 1024 (adjust for desired signal-to-noise) |

| Spectral Width (sw) | 200-250 ppm |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

Sample Preparation

-

Weigh approximately 10-20 mg of 9-Methyl-9H-fluoren-9-ol and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Load the standard ¹³C NMR acquisition parameters.

-

Set the appropriate spectral width to cover the expected chemical shift range (approximately 0-200 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a higher number of scans is typically required compared to ¹H NMR.

-

Initiate the data acquisition.

Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled ¹³C spectra, integrals are not always reliable).

-

Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, and comparison with data from similar compounds and predictive models.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of 9-Methyl-9H-fluoren-9-ol, from sample preparation to final data interpretation.

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry of 9-Methyl-9H-fluoren-9-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 9-Methyl-9H-fluoren-9-ol, a tertiary alcohol of interest in various research and development domains. This document outlines its characteristic fragmentation patterns under electron ionization (EI), presents detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes the key fragmentation pathways.

Core Concepts in the Mass Spectrometry of 9-Methyl-9H-fluoren-9-ol

9-Methyl-9H-fluoren-9-ol (C₁₄H₁₂O, Molar Mass: 196.24 g/mol ) is a tertiary alcohol. Its mass spectrum is characterized by several key fragmentation pathways that are typical for this class of compounds, alongside features influenced by the stable fluorenyl moiety. Under electron ionization, the molecular ion is often of low abundance due to the facile cleavage of bonds adjacent to the tertiary carbon.

The primary fragmentation processes include:

-

Alpha-Cleavage: The cleavage of the C-C bond alpha to the hydroxyl group is a dominant fragmentation pathway for tertiary alcohols. In the case of 9-Methyl-9H-fluoren-9-ol, this involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

-

Dehydration: The elimination of a water molecule (H₂O) is another common fragmentation route for alcohols.

-

Fluorenyl Cation Formation: The stable fluorene ring system significantly influences fragmentation, leading to the formation of ions related to the fluorene structure.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of 9-Methyl-9H-fluoren-9-ol exhibits a series of characteristic ions. The table below summarizes the major fragments, their relative intensities, and their proposed identities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 181 | 100 | [M - CH₃]⁺ |

| 152 | 60 | [C₁₂H₈]⁺ |

| 196 | 50 | [M]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

| 153 | 25 | [C₁₂H₉]⁺ |

| 178 | 20 | [M - H₂O]⁺ |

Experimental Protocols

A standard method for the analysis of 9-Methyl-9H-fluoren-9-ol is Gas Chromatography-Mass Spectrometry (GC-MS). A detailed experimental protocol is provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of 9-Methyl-9H-fluoren-9-ol and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Visualizing Fragmentation and Workflow

Proposed Fragmentation Pathway of 9-Methyl-9H-fluoren-9-ol

The following diagram illustrates the primary fragmentation pathways of 9-Methyl-9H-fluoren-9-ol upon electron ionization.

Caption: Proposed fragmentation of 9-Methyl-9H-fluoren-9-ol.

Experimental Workflow for GC-MS Analysis

The logical workflow for the analysis of 9-Methyl-9H-fluoren-9-ol using GC-MS is depicted below.

Caption: Workflow for GC-MS analysis of 9-Methyl-9H-fluoren-9-ol.

An In-depth Technical Guide to the Infrared Spectroscopy of 9-Methyl-9h-fluoren-9-ol

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 9-Methyl-9h-fluoren-9-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy, detailed experimental protocols, and an in-depth analysis of the vibrational modes characteristic of this tertiary alcohol. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reproducibility.

Introduction: The Significance of Vibrational Spectroscopy for 9-Methyl-9h-fluoren-9-ol

9-Methyl-9h-fluoren-9-ol is a tertiary alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structural rigidity and functional groups make it a molecule of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure. For 9-Methyl-9h-fluoren-9-ol, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group and the methyl (-CH₃) group, as well as characterizing the vibrations of the fluorene backbone.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of 9-Methyl-9h-fluoren-9-ol is governed by the vibrational transitions of its constituent bonds. These vibrations can be categorized into two main types: stretching (changes in bond length) and bending (changes in bond angle). The frequency of these vibrations is determined by the mass of the atoms involved and the strength of the bond connecting them, as described by Hooke's Law for a simple harmonic oscillator.

For a complex molecule like 9-Methyl-9h-fluoren-9-ol, the spectrum is a superposition of numerous vibrational modes. The key functional groups that give rise to characteristic and readily identifiable absorption bands are:

-

The Hydroxyl Group (-OH): The O-H stretching vibration is typically one of the most prominent features in the IR spectrum of an alcohol. Due to hydrogen bonding, this peak is usually broad and strong, appearing in the region of 3500-3200 cm⁻¹[1]. The C-O stretching vibration of a tertiary alcohol is also a key diagnostic peak, generally found between 1210 and 1100 cm⁻¹[2].

-

The Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group occur in the 3000-2850 cm⁻¹ region. Bending vibrations, such as the symmetric and asymmetric deformations, are also observable in the fingerprint region.

-

The Fluorene Ring System: The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The acquisition of a clean and reproducible IR spectrum is paramount for accurate analysis. For a solid sample like 9-Methyl-9h-fluoren-9-ol, several sample preparation techniques can be employed. The choice of method depends on the sample's nature and the available instrumentation.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality IR spectra of solid samples. The rationale behind this method is to disperse the analyte in an IR-transparent matrix to minimize scattering of the infrared beam.

Step-by-Step Methodology:

-

Drying: Ensure both the 9-Methyl-9h-fluoren-9-ol sample and spectroscopic grade KBr powder are thoroughly dry to avoid a broad water absorption band in the spectrum. This can be achieved by heating in an oven at approximately 110°C for a few hours and cooling in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of 9-Methyl-9h-fluoren-9-ol and 100-200 mg of dry KBr. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering losses.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumental Analysis: Data Acquisition

Workflow for FTIR Spectrometer:

-

Background Spectrum: With an empty sample compartment, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the KBr pellet containing the 9-Methyl-9h-fluoren-9-ol sample in the beam path and acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Spectral Analysis and Interpretation

While a direct experimental spectrum of 9-Methyl-9h-fluoren-9-ol is available on spectral databases such as SpectraBase, obtaining the raw data for detailed analysis can be challenging[3]. Therefore, for the purpose of this guide, we will conduct a detailed analysis of the closely related compound, 9H-Fluoren-9-ol , for which a well-documented spectrum is available from the NIST Chemistry WebBook[4]. The principles of interpretation are directly transferable to its 9-methyl derivative, with the primary difference being the additional peaks corresponding to the methyl group.

IR Spectrum of 9H-Fluoren-9-ol

The IR spectrum of 9H-Fluoren-9-ol exhibits several characteristic absorption bands that can be assigned to specific vibrational modes.

Table 1: Key IR Absorption Bands for 9H-Fluoren-9-ol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3300 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1450 | Strong | Aromatic C=C stretch |

| ~1180 | Strong | C-O stretch (secondary alcohol) |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

Data is representative and based on typical spectra for this class of compounds.

Detailed Peak Assignments

-

~3300 cm⁻¹ (O-H Stretch): The strong, broad absorption centered around 3300 cm⁻¹ is the hallmark of the hydroxyl group involved in intermolecular hydrogen bonding[1]. The breadth of the peak is a direct consequence of the different hydrogen-bonding environments within the solid sample[5]. For 9-Methyl-9h-fluoren-9-ol, this peak would be expected in a similar region.

-

~3060 cm⁻¹ (Aromatic C-H Stretch): The medium intensity peaks observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic fluorene ring system.

-

~1450 cm⁻¹ (Aromatic C=C Stretch): The strong absorption around 1450 cm⁻¹ arises from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the fluorene backbone.

-

~1180 cm⁻¹ (C-O Stretch): This strong band is assigned to the C-O stretching vibration. For the secondary alcohol 9H-Fluoren-9-ol, this peak appears around 1180 cm⁻¹. In the case of the tertiary alcohol, 9-Methyl-9h-fluoren-9-ol, this peak would be expected to shift to a slightly higher wavenumber, typically in the 1210-1100 cm⁻¹ range[2].

-

~740 cm⁻¹ (Aromatic C-H Out-of-Plane Bend): The strong absorption in the lower frequency region is characteristic of the out-of-plane C-H bending vibrations of the aromatic rings. The position of this band can be indicative of the substitution pattern on the aromatic rings.

For 9-Methyl-9h-fluoren-9-ol , one would expect to see additional peaks corresponding to the methyl group. These would include C-H stretching vibrations between 3000 and 2850 cm⁻¹ and C-H bending vibrations (asymmetric and symmetric) in the 1460-1370 cm⁻¹ region.

Visualization of Molecular Structure and Key Vibrational Modes

To further elucidate the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the structure of 9-Methyl-9h-fluoren-9-ol and highlight the key vibrational modes.

Caption: Molecular structure of 9-Methyl-9h-fluoren-9-ol.

Caption: Key IR vibrational modes for 9-Methyl-9h-fluoren-9-ol.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and characterization of 9-Methyl-9h-fluoren-9-ol. The key to a successful analysis lies in meticulous sample preparation and a thorough understanding of the correlation between molecular structure and vibrational frequencies. The characteristic broad O-H stretching band, the strong C-O stretching band of a tertiary alcohol, and the various vibrations of the fluorene and methyl groups collectively provide a definitive spectral fingerprint. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently utilize IR spectroscopy to verify the identity and purity of 9-Methyl-9h-fluoren-9-ol in their scientific endeavors.

References

An In-depth Technical Guide to the Potential Research Applications of 9-Methyl-9h-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methyl-9h-fluoren-9-ol, a fluorene derivative with significant potential in various research and development sectors. This document outlines its chemical and physical properties, a detailed synthesis protocol, and explores its promising applications in medicinal chemistry and materials science, supported by experimental data and methodologies.

Compound Profile: 9-Methyl-9h-fluoren-9-ol

9-Methyl-9h-fluoren-9-ol is a tertiary alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold is a rigid and planar structure that serves as a versatile platform in the design of novel therapeutic agents and functional organic materials. The addition of a methyl and a hydroxyl group at the C9 position significantly influences its chemical reactivity and physical properties, opening avenues for diverse applications.

Table 1: Physicochemical Properties of 9-Methyl-9h-fluoren-9-ol and Related Compounds

| Property | 9-Methyl-9h-fluoren-9-ol | 9H-Fluoren-9-ol |

| Molecular Formula | C₁₄H₁₂O | C₁₃H₁₀O |

| Molecular Weight | 196.25 g/mol | 182.22 g/mol |

| CAS Number | 6311-22-4 | 1689-64-1 |

| Appearance | Solid | White or cream-colored powder |

| Melting Point | 175-179°C | 153-154 °C |

| LogP (Predicted) | 2.6 | 2.4 |

Table 2: Spectroscopic Data for 9-Methyl-9h-fluoren-9-ol

| Spectroscopy | Data |

| FTIR | Available, specific peaks not detailed in search results. |

| Mass Spec (GC) | Available, specific m/z not detailed in search results. |

| ¹H NMR (CDCl₃, 400 MHz) of parent 9-Fluorenol | δ 7.61 (d, 2H), 7.37 (t, 2H), 7.30 (t, 2H), 5.52 (s, 1H), 1.98 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, 25.16 MHz) of parent 9-Fluorenol | Specific shifts not detailed in search results. |

Synthesis of 9-Methyl-9h-fluoren-9-ol

The primary synthetic route to 9-Methyl-9h-fluoren-9-ol is through a Grignard reaction, utilizing 9-fluorenone as the starting material and a methylmagnesium halide as the Grignard reagent. This reaction is a classic and efficient method for forming carbon-carbon bonds and introducing a tertiary alcohol functionality onto the fluorene core.

This protocol is based on established Grignard reaction procedures with fluorenone.

Materials:

-

9-Fluorenone

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

-

Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

-

Reaction with 9-Fluorenone:

-

Dissolve 9-fluorenone in anhydrous diethyl ether and place this solution in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 9-fluorenone solution dropwise to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 9-Methyl-9h-fluoren-9-ol.

-

Caption: Synthesis workflow for 9-Methyl-9h-fluoren-9-ol.

Potential Research Applications

The fluorene scaffold is present in numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Anticancer Activity: Derivatives of fluorene have demonstrated significant cytotoxic activity against various cancer cell lines. While specific data for 9-Methyl-9h-fluoren-9-ol is not widely available, related fluorene-triazole hybrids have shown potent antitumor potential. For instance, a 9-ethynyl-9H-fluoren-9-ol derivative exhibited an IC₅₀ value of 6.29 µM against human leukemic monocyte lymphoma U937 cells. This suggests that 9-Methyl-9h-fluoren-9-ol could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Table 3: Cytotoxicity of Fluorene Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dibenzofluorene Derivatives | MCF-7 (Breast) | 0.6 - 0.8 | |

| OVCAR-3 (Ovarian) | 0.4 - 0.5 | ||

| SF-295 (CNS) | 0.3 | ||

| 9-ethynyl-9H-fluoren-9-ol hybrid | U937 (Leukemia) | 6.29 |

Dopamine Reuptake Inhibition: The parent compound, 9-fluorenol, is a known weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM. This activity is associated with wakefulness-promoting effects. The introduction of a methyl group at the C9 position in 9-Methyl-9h-fluoren-9-ol may modulate this activity, potentially leading to the development of novel central nervous system (CNS) agents. Further research is warranted to determine the dopamine transporter (DAT) binding affinity of 9-Methyl-9h-fluoren-9-ol.

Antimicrobial Activity: Various derivatives of 9-fluorenone have shown promising antimicrobial and antibiofilm activities. For example, O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.156 to 10 mg/mL against bacterial and fungal strains. The fluorene core of 9-Methyl-9h-fluoren-9-ol makes it a candidate for derivatization to explore new antimicrobial compounds.

This protocol provides a general method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

9-Methyl-9h-fluoren-9-ol dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 9-Methyl-9h-fluoren-9-ol in the culture medium. Treat the cells with these various concentrations and incubate for a further 48 to 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Fluorene derivatives are widely used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), due to their high photoluminescence quantum yields, good thermal stability, and tunable electronic properties. 9-Methyl-9h-fluoren-9-ol can serve as a building block for the synthesis of novel host and emitter materials for OLEDs. The hydroxyl group provides a reactive site for further chemical modifications to fine-tune the optoelectronic properties of the resulting materials.

This is a general protocol for the fabrication of a multilayer OLED device using a fluorene derivative as the emissive layer.

Materials:

-

ITO-coated glass substrates

-

Hole-injecting layer (HIL) material (e.g., PEDOT:PSS)

-

Fluorene-based emissive material (synthesized from 9-Methyl-9h-fluoren-9-ol)

-

Electron-transporting layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

-

Organic solvents (e.g., chlorobenzene, toluene)

-

Spin-coater

-

Thermal evaporator

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to improve the work function of the ITO.

-

HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal to remove residual water.

-

Emissive Layer Deposition: Dissolve the fluorene-based emissive material in a suitable organic solvent. Spin-coat the emissive layer on top of the HIL inside a nitrogen-filled glovebox. Anneal the film to remove the solvent.

-

ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL and the cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask under high vacuum.

-

Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy to protect it from atmospheric moisture and oxygen.

Potential Signaling Pathway Modulation

While there is no direct evidence linking 9-Methyl-9h-fluoren-9-ol to specific signaling pathways, the demonstrated anticancer activity of related fluorene derivatives suggests a potential for interaction with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical signaling nexus often dysregulated in cancer and is a common target for anticancer drugs. It is plausible that fluorene derivatives, including those synthesized from 9-Methyl-9h-fluoren-9-ol, could exert their cytotoxic effects by modulating this pathway.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.

Conclusion

9-Methyl-9h-fluoren-9-ol is a versatile compound with considerable potential for further research and development. Its utility as a synthetic intermediate can be leveraged to create novel molecules with applications in medicinal chemistry, including the development of anticancer, CNS-active, and antimicrobial agents. Furthermore, its fluorene core makes it a promising candidate for the synthesis of advanced materials for organic electronics. This guide provides a foundational understanding and detailed protocols to facilitate further exploration of this promising chemical entity. Researchers are encouraged to investigate the specific biological activities and material properties of 9-Methyl-9h-fluoren-9-ol and its derivatives to unlock their full potential.

The Biological Versatility of Fluorenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenol and its derivatives, a class of polycyclic aromatic hydrocarbons, are emerging as a versatile and promising scaffold in medicinal chemistry.[1] The unique three-ring structure of fluorene provides a foundation for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities.[2] These activities span across anticancer, antimicrobial, neuroprotective, and anti-inflammatory applications, making fluorenol derivatives a focal point of interest in the continuous quest for novel therapeutic agents.[1][3] This technical guide provides a comparative analysis of the multifaceted biological potential of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Fluorenol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning them as potential candidates for novel anticancer therapies.[1][4] The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit 50% of a specific biological function, such as cell growth.[1]

Quantitative Data: Cytotoxicity of Fluorenol Derivatives

The following table summarizes the IC50 values of several fluorenol derivatives against various human cancer cell lines, showcasing their potency and selectivity.

| Fluorene Derivative | Cancer Cell Line | IC50 Value |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 µM[1][5] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 µM[1][5] |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 µM[1][5] |

| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 µM[1] |

| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 µM[1] |

| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8 µM[1] |

| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7 µM[1] |

| LSO278 | HCT-116 (Colon Cancer) | 23.4 µM[1] |